

# genetic diversity of Bixa orellana varieties and pigment content

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An In-depth Technical Guide on the Genetic Diversity and Pigment Content of Bixa orellana Varieties

## Introduction

Bixa orellana L., commonly known as **annatto** or achiote, is a tropical shrub or small tree native to the American tropics.[1][2] It is commercially cultivated for the reddish-orange dye extracted from the seed coat, which is rich in carotenoid pigments, primarily bixin and norbixin.[3][4] These natural colorants are extensively used in the food, cosmetic, and pharmaceutical industries.[3][5] The species exhibits significant genetic variability, which is reflected in its diverse morphological characteristics such as flower color, fruit shape, and, crucially, in the yield and composition of its pigments.[1][6] Understanding the genetic diversity within B. orellana is paramount for germplasm conservation, characterization, and the development of elite varieties with high pigment content through breeding programs.[7][8]

This technical guide provides a comprehensive overview of the genetic diversity among Bixa orellana varieties and its correlation with pigment content. It details the experimental protocols for genetic analysis and pigment quantification and presents quantitative data in a structured format for researchers, scientists, and professionals in drug development.

## Data Presentation: Genetic and Phytochemical Variability

The assessment of genetic diversity in *B. orellana* relies on molecular markers, while pigment content is quantified using analytical chemistry techniques. The following tables summarize quantitative data from various studies, offering a comparative look at the genetic and phytochemical landscape of this species.

**Table 1: Genetic Diversity Parameters in *Bixa orellana* Assessed by Molecular Markers**

Molecular Marker	Number of Genotypes/Accessions	Number of Primers/Loci	Polymorphism (%)	PIC Value Range	Alleles per Locus	Reference
ISSR	24	23	50-100%	0.50-0.60	6-13 bands	[8][9]
SSR	63	16	-	-	73 total alleles	[7][10]
SSR	170 (wild ancestor)	16	-	-	12.1 (average)	[11]
SSR	2	10	70%	-	-	[12]

PIC: Polymorphic Information Content

**Table 2: Phytochemical Variation in *Bixa orellana* Accessions**

Accession/Variety	Bixin Content (g/100g DM or %)	Norbixin Content	Total Carotenoids (as bixin %)	Other Compounds	Geographic Origin/Germplasm Bank	Reference
63 accessions	2.0 - 7.31	-	-	Lipids: 2.14-7.11; Tocotrienols: 0.25-1.05; Geranylgeraniol: 0.49-2.61 (g/100g DM)	Agronomic Institute (IAC), Brazil	[7][13]
24 accessions	0.48% - 1.5%	-	-	-	TNAU, Mettupalayam, India	[14]
Chhattisgarh variety	21.13% (purified bixin)	-	-	-	Chhattisgarh, India	[15][16]
Ovate red-fruited variety	≤ 2.13%	-	-	-	-	[6]
Pink flower variant	Highest content	-	Highest content	-	Yucatan, Mexico	[2]
'Peruana verde' variant	Lowest content	-	Lowest content	-	Yucatan, Mexico	[2]
7 Mexican accessions	2.2% - 3.1%	-	-	δ-T3: up to 5.03 mg/g	Mexico	
Germplasm bank	-	-	1.78% - 4.82%	-	-	[17]

samples

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## Experimental Protocols

Detailed and standardized methodologies are critical for reproducible and comparable results in genetic and phytochemical studies.

### Genetic Diversity Analysis

#### 1.1 DNA Extraction from Leaf Tissue (CTAB Method)

This protocol is a common method for obtaining high-quality DNA from plant tissues rich in polysaccharides and polyphenols, such as *B. orellana*.

- **Sample Collection:** Collect fresh, young leaves from the selected genotypes.
- **Grinding:** Freeze approximately 400 mg of leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[8]
- **Lysis:** Transfer the powder to a tube containing 3 mL of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP). Add 250 µl of β-mercaptoethanol and mix thoroughly.[8]
- **Incubation:** Incubate the mixture in a water bath at 65°C for 60 minutes, with occasional swirling.
- **Purification (Chloroform:Isoamyl Alcohol):** Add an equal volume of chloroform:isoamyl alcohol (24:1), mix by inversion for 15 minutes, and centrifuge at 10,000 rpm for 15 minutes.
- **Precipitation:** Transfer the upper aqueous phase to a new tube. Add 0.6 volumes of cold isopropanol and mix gently to precipitate the DNA.
- **Washing:** Pellet the DNA by centrifugation, discard the supernatant, and wash the pellet with 70% ethanol.
- **Resuspension:** Air-dry the DNA pellet and resuspend it in an appropriate volume of TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).

- RNA Removal & Quantification: Treat with RNase A to remove RNA contamination. Quantify the DNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via agarose gel electrophoresis.[18]

## 1.2 Inter-Simple Sequence Repeat (ISSR) Marker Analysis

ISSR markers are effective for assessing genetic diversity when sequence information is limited.

- PCR Amplification: Perform PCR reactions in a 25  $\mu$ L volume containing:
  - Template DNA (20-50 ng)
  - ISSR Primer (10-20 pmol)
  - dNTPs (200  $\mu$ M each)
  - Taq DNA Polymerase (1-1.5 U)
  - PCR Buffer (1X) with  $MgCl_2$  (1.5-2.5 mM)
- Thermal Cycling: A typical profile includes an initial denaturation at 94°C for 5 min, followed by 35-40 cycles of denaturation at 94°C for 1 min, annealing at a primer-specific temperature (e.g., 45-55°C) for 1 min, and extension at 72°C for 2 min, with a final extension at 72°C for 10 min.
- Electrophoresis: Separate the amplified products on a 1.5-2.0% agarose gel stained with an appropriate DNA dye (e.g., ethidium bromide or SYBR Safe).
- Data Analysis: Score the presence (1) or absence (0) of polymorphic bands. Use this binary data to calculate genetic similarity coefficients (e.g., Jaccard's coefficient), polymorphism percentage, and construct dendrograms using clustering methods like UPGMA.[8][9]

## Pigment Content Analysis

### 2.1 Pigment Extraction from **Annatto** Seeds

The choice of solvent is crucial for efficient extraction of the lipophilic bixin.[3]

- Sample Preparation: Grind dried **annatto** seeds into a fine powder.
- Solvent Extraction (Hot Method):
  - Place approximately 30 g of powdered seeds in a thimble.
  - Perform extraction in a Soxhlet apparatus for 12 hours using a solvent such as acetone, hexane, or ethanol.[\[15\]](#) Acetone has been shown to be highly effective.[\[15\]](#)[\[16\]](#)
  - The extraction temperature depends on the solvent's boiling point (e.g., 50°C for acetone).[\[15\]](#)
- Solvent Extraction (Cold Method):
  - Soak approximately 30 g of powdered seeds in 200 mL of solvent (e.g., acetone, hexane, or ethanol) in a conical flask.
  - Macerate for 24 hours at room temperature with occasional agitation.[\[15\]](#)
- Concentration: After extraction, remove the solvent from the filtrate using a rotary vacuum evaporator at 40-50°C to obtain the crude pigment extract.[\[5\]](#)

## 2.2 Quantification by UV-Visible Spectrophotometry

This method is a rapid and cost-effective technique for quantifying bixin.[\[5\]](#)

- Sample Preparation:
  - Accurately weigh a small amount (e.g., 0.1 g) of the crude bixin extract.
  - Dissolve the extract in a suitable solvent (chloroform is commonly used for bixin) and transfer it to a volumetric flask (e.g., 100 mL).[\[5\]](#)
  - Make serial dilutions as necessary to achieve an absorbance reading within the spectrophotometer's linear range (typically 0.2-0.8 A.U.).[\[5\]](#)
- Measurement:

- Scan the diluted sample solution over a wavelength range of 400-600 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). For bixin in chloroform,  $\lambda_{\text{max}}$  is typically around 470 nm.[\[5\]](#)[\[19\]](#)
- Measure the absorbance of the solution at the determined  $\lambda_{\text{max}}$  using a 1 cm path length quartz cuvette, with the pure solvent as a blank.
- Calculation:
  - Calculate the bixin concentration using the Beer-Lambert law ( $A = abc$ ), where 'a' is the specific absorption coefficient.[\[5\]](#)
  - The percentage of bixin (% w/w) in the original extract can be calculated using the formula: % Bixin =  $(A * V * D) / (a * W * l) * 100$  Where: A = Absorbance, V = Volume of solvent (L), D = Dilution factor, a = Specific absorption coefficient, W = Weight of crude extract (g), l = Path length (cm).

## 2.3 Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC provides superior separation and quantification of bixin, its isomers (cis/trans), and related degradation products.[\[20\]](#)[\[21\]](#)

- Sample Preparation: Prepare the sample as described for spectrophotometry, dissolving the extract in the mobile phase or a compatible solvent. Filter the sample through a 0.45  $\mu\text{m}$  syringe filter before injection.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 250 mm  $\times$  4.6 mm, 5  $\mu\text{m}$ ).[\[22\]](#)
  - Mobile Phase: An isocratic or gradient mixture of solvents. A common mobile phase consists of acetonitrile and aqueous acetic acid (e.g., 80:20 v/v of acetonitrile and 2% acetic acid).[\[3\]](#)[\[22\]](#)
  - Flow Rate: 1.0 - 1.2 mL/min.[\[22\]](#)
  - Detection: UV-Vis or Photodiode Array (PDA) detector set at the  $\lambda_{\text{max}}$  of bixin (e.g., 470 nm).[\[20\]](#)[\[22\]](#)

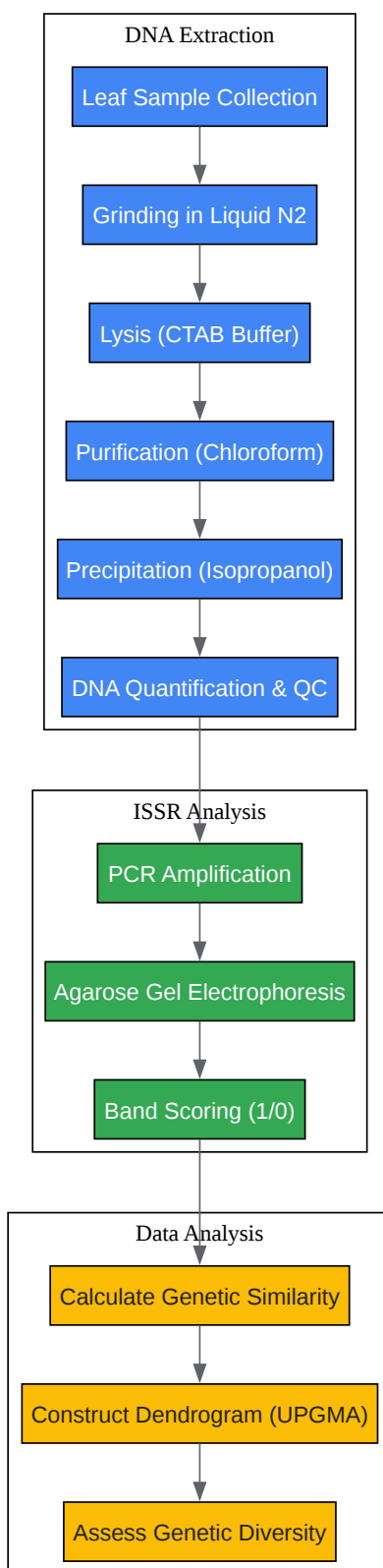
- Column Temperature: Maintained at a constant temperature, for instance, 40°C.[\[22\]](#)
- Quantification:
  - Generate a standard curve by injecting known concentrations of a pure bixin standard.
  - Inject the sample and identify the bixin peak based on its retention time compared to the standard.
  - Quantify the bixin concentration in the sample by comparing its peak area to the standard curve.

## Mandatory Visualization

Diagrams created using Graphviz to illustrate key workflows.

### Diagram 1: Experimental Workflow for Genetic Diversity Analysis

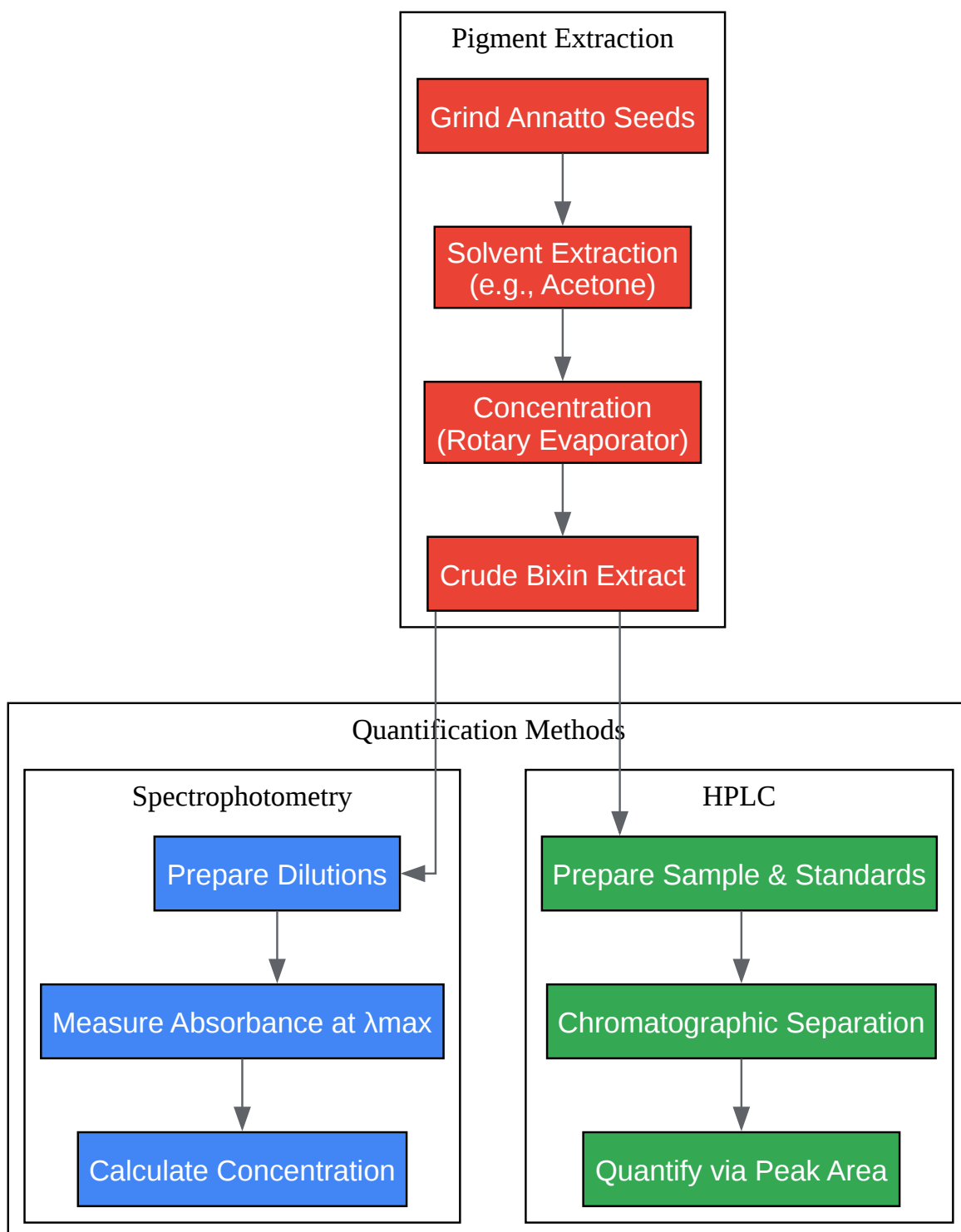




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Caption: Workflow for assessing genetic diversity in *Bixa orellana* using ISSR markers.

## Diagram 2: Experimental Workflow for Pigment Quantification



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Caption: Workflow for extraction and quantification of bixin from Bixa orellana seeds.

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